2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives involves multiple steps, including esterification, alkylation, and cyclocondensation reactions. For example, an efficient synthesis route developed by Hayani et al. (2020) starts from 2-oxo-quinoline carboxylic acid, which undergoes successive reactions to yield novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates. These compounds' structures were characterized using NMR spectroscopy and single crystal X-ray crystallography, demonstrating the diversity of synthetic approaches available for such compounds (Hayani et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of these compounds reveal significant insights into their conformation and potential interactions with biological targets. X-ray crystallography has been a crucial technique in elucidating their precise molecular configurations, providing a basis for understanding their chemical behavior and reactivity (Hayani et al., 2020).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, including N-dealkylative cyclization, which can be triggered by a [1,5]-hydride shift into boronate complexes. This reaction pathway offers a novel approach to the synthesis of these compounds, highlighting their versatile reactivity and potential for functionalization (Zaitseva et al., 2022).
Scientific Research Applications
NMDA Receptor Antagonism : 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives, related to kynurenic acid, display varying potencies as antagonists, influenced by structural modifications such as the removal of the 4-oxo group or the addition of a cis-carboxymethyl group (Carling et al., 1992).
Solid-State Melt Reaction Study : The reversible solid-state melt isomerization of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives has been investigated. This study provides mechanistic insight into thermal rearrangements and highlights challenges in identifying these compounds in standard mass spectra (Martínez-Gudiño et al., 2019).
Synthesis and Structural Analysis : New 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives were synthesized and characterized using NMR spectroscopy and X-ray crystallography. These studies included molecular docking and Monte Carlo simulation for potential applications in corrosion mitigation (Hayani et al., 2021).
One-Pot Synthesis Protocol : A new synthesis protocol for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been developed. This process involves the formation of a stable iminium intermediate and has implications for organic synthesis (Zaitseva et al., 2022).
Peptide Synthesis and Cancer Research : The synthesis of new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives was undertaken to evaluate their anticancer effect against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Pharmacological Activity : Research has been conducted on isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, demonstrating anti-inflammatory and analgesic activities (Smirnova et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the chemical synthesis of 2h and 3h tetrahydroquinolines .
Mode of Action
It is synthesized by the oxidation of 2-(N,N-dimethylamino)benzaldehyde with hydrogen peroxide in methanol
Biochemical Pathways
As an intermediate in the synthesis of 2H and 3H tetrahydroquinolines , it may influence the pathways these compounds are involved in
Result of Action
As an intermediate in the synthesis of 2H and 3H tetrahydroquinolines , it may contribute to the effects these compounds have at the molecular and cellular level.
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTLCDHPTBFVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343467 | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14179-84-1 | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the context of quinoline degradation by bacteria?
A: This compound serves as a key intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. Specifically, it was observed as a metabolite produced by the Agrobacterium sp. 1B strain during its growth with quinoline-4-carboxylic acid as the sole carbon and energy source. [] This suggests that the bacterium is capable of modifying the quinoline-4-carboxylic acid structure, leading to the formation of this compound as an intermediate step in the complete degradation of the parent compound.
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